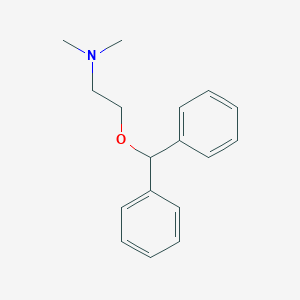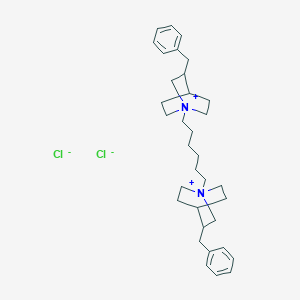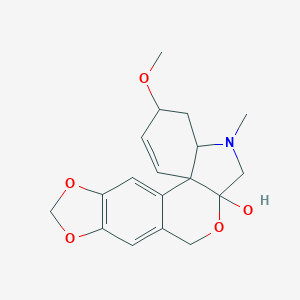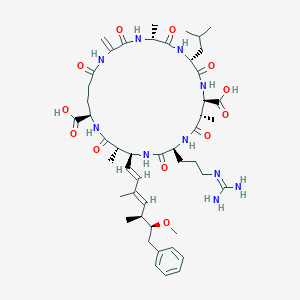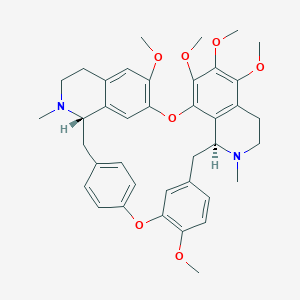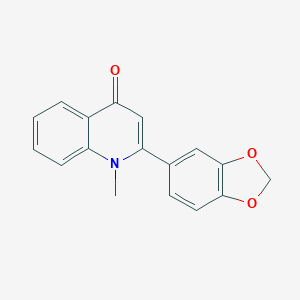
Graveoline
Vue d'ensemble
Description
Graveoline, a quinolone alkaloid extracted from Ruta graveolens, has garnered interest due to its biological activities, including potential anti-Alzheimer, anti-cancer, and phytotoxic effects. The compound's unique structure and properties have prompted extensive research into its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of graveoline and its derivatives involves multiple steps, including the formation of the quinolone core and subsequent functionalization. Techniques such as the orthogonal engagement of o-haloaryl ynones with ammonia in the presence of Cu(I) for the one-pot synthesis of 4-(1H)-quinolones have been developed, proving efficient for synthesizing graveoline and related compounds (Singh et al., 2020).
Molecular Structure Analysis
Graveoline's molecular structure, identified as 1-methyl-methylenedioxyphenyl-4-quinolone, showcases its complex chemical nature, which is central to its biological activities. Advanced techniques, including X-ray crystallography, have been employed to confirm its structure and understand its interaction mechanisms at the molecular level (Arthur & Cheung, 1960).
Chemical Reactions and Properties
Research has focused on the reactivity of graveoline under various conditions, highlighting its ability to undergo transformations such as demethylenation, demethylation, and hydroxylation. These reactions are crucial for understanding its metabolic pathways and designing derivatives with enhanced activities (Liu, Guo, & Xi, 2022).
Physical Properties Analysis
Graveoline's physical properties, such as solubility and crystalline structure, have been extensively studied to facilitate its use in various applications. The isolation and crystallization processes have been optimized to achieve high purity and yield, essential for detailed scientific investigation and potential commercial use (Arthur & Cheung, 1960).
Chemical Properties Analysis
The chemical properties of graveoline, including its interaction with biological molecules and potential as a lead compound for therapeutic applications, have been a significant focus of research. Studies have shown its ability to inhibit acetylcholinesterase selectively, suggesting potential for treating Alzheimer's disease, and its cytotoxic effects against cancer cells, indicating possible anti-cancer applications (Zeng Li et al., 2016).
Applications De Recherche Scientifique
Metabolism Studies
Graveoline, extracted from Ruta graveolens, has been investigated for its metabolism in rat and human liver microsomes and hepatocytes. A study by Liu, Guo, and Xi (2022) utilized ultra-high performance liquid chromatography combined with quadrupole/time-of-flight mass spectrometry to identify graveoline metabolites, revealing 12 metabolites including phase I and II metabolites. This research is crucial for the development and safety evaluation of graveoline (Liu, Guo, & Xi, 2022).
Discovery and Isolation
Arthur and Cheung (1960) identified graveoline as a new alkaloid from Ruta graveolens, providing foundational knowledge for further studies into its properties and applications (Arthur & Cheung, 1960).
Phytotoxic Effects
Hale et al. (2004) reported the phytotoxic activity of graveoline, highlighting its potential use in agriculture and plant management. Their research demonstrated significant inhibition of growth and chlorophyll content in various plants, offering insights into natural herbicide development (Hale et al., 2004).
Synthesis and Anti-Angiogenesis Activity
An et al. (2010) synthesized graveoline derivatives and evaluated their anti-angiogenesis activities. This study is significant in exploring therapeutic applications, especially in cancer treatment, by inhibiting blood vessel formation (An et al., 2010).
Biosynthesis
Blaschke-Cobet and Luckner (1973) investigated the biosynthesis of graveoline in Ruta angustifolia, enhancing the understanding of its chemical formation and potentially guiding synthetic production methods (Blaschke-Cobet & Luckner, 1973).
Alzheimer's Disease Treatment Potential
Li et al. (2016) designed and synthesized graveoline analogs, finding them to exhibit selective inhibitory activity against acetylcholinesterase, a key enzyme in Alzheimer’s disease. This study suggests graveoline's potential as a lead compound for treating this neurodegenerative disease (Li, Mu, Wang, & Jin, 2016).
Photosynthesis Inhibition
Sampaio et al. (2018) evaluated graveoline as a photosynthesis inhibitor, providing a basis for its use as a natural herbicide. Their findings suggest its role in inhibiting electron and energy transfers in plants (Sampaio, Vieira, Bellete, King-Díaz, Lotina‐Hennsen, da Silva, & Veiga, 2018).
Cancer Research
Ghosh, Bishayee, and Khuda‐Bukhsh (2014) found that graveoline induces apoptosis and autophagy in skin melanoma cells, suggesting a potential role in cancer therapy, particularly for drug-resistant cancer cells (Ghosh, Bishayee, & Khuda‐Bukhsh, 2014).
Antimicrobial Synergistic Potential
Kamal, Hassan, Taib, and Soe May (2018) investigated graveoline's antimicrobial activity, especially in combination with erythromycin or vancomycin, against various bacterial strains. This research highlights its potential as a synergistic agent in antimicrobial therapies (Kamal, Hassan, Taib, & Soe May, 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBBNRKBTCBWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326593 | |
| Record name | Graveoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Graveoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Graveoline | |
CAS RN |
485-61-0 | |
| Record name | Graveoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Graveoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Graveoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 205.5 °C | |
| Record name | Graveoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






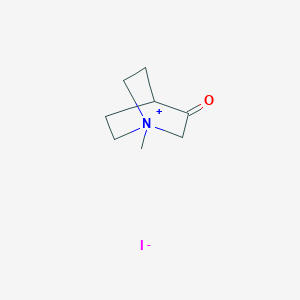
![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)
